Product packaging for Hexyl isononanoate(Cat. No.:CAS No. 84878-29-5)

Hexyl isononanoate

Cat. No.: B12656315
CAS No.: 84878-29-5
M. Wt: 242.40 g/mol
InChI Key: LVSHDMOMAPXAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl isononanoate is a synthetic ester compound supplied For Research Use Only. It is part of a class of isononanoate esters known for their utility in cosmetic and material science research, valued for their emollient properties and lighter, non-greasy skin feel compared to heavier oils like mineral oil . In a research context, it serves as a model compound for studying the effects of ester structure on properties such as spreadability, skin permeability, and stability in formulations . Its mechanism of action as an emollient involves forming a breathable, hydrophobic film on surfaces, which helps to smooth texture and reduce moisture loss . Potential research applications include investigating its role as a carrier or solvent for other active ingredients, developing lightweight emulsions, and studying its compatibility with various other chemical components . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals according to appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O2 B12656315 Hexyl isononanoate CAS No. 84878-29-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84878-29-5

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

hexyl 7-methyloctanoate

InChI

InChI=1S/C15H30O2/c1-4-5-6-10-13-17-15(16)12-9-7-8-11-14(2)3/h14H,4-13H2,1-3H3

InChI Key

LVSHDMOMAPXAMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCCCCC(C)C

Origin of Product

United States

Chemical Identity and Properties of Hexyl Isononanoate

Nomenclature and Chemical Structure

This compound is an ester formed from the reaction of hexyl alcohol and isononanoic acid. smolecule.com Its IUPAC name is hexyl 7-methyloctanoate. smolecule.com

The chemical structure of this compound consists of a hexyl group attached to the oxygen atom of the carboxyl group of 7-methyloctanoate. This branched-chain structure is key to its distinct properties.

Role of Acid Catalysis in Esterification Reactions

Physicochemical Properties

This compound is characterized by several key physical and chemical properties that dictate its applications. It is a colorless to pale yellow liquid with a nearly neutral scent. specialchem.com It has low viscosity and is insoluble in water. smolecule.comspecialchem.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C15H30O2 smolecule.com
Molecular Weight 242.40 g/mol smolecule.com
CAS Number 84878-29-5 smolecule.com
IUPAC Name hexyl 7-methyloctanoate smolecule.com
Appearance Colorless to pale yellow liquid specialchem.com
Odor Nearly neutral specialchem.com
Solubility Insoluble in water specialchem.com

| Viscosity | Low smolecule.com |

Lipase-Mediated Esterification and Transesterification Reactions

Comparison with Other Esters

The properties of this compound can be better understood when compared with other related esters. For instance, Ethylthis compound, another common branched-chain ester, has a slightly different structure and properties.

Table 2: Comparative Data of Selected Esters

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Characteristics
This compound C15H30O2 smolecule.com 242.40 smolecule.com Low viscosity, excellent solubility in various ingredients, and a low freeze point. smolecule.com
Ethylthis compound C17H34O2 specialchem.com 270.46 Lightweight, non-greasy texture, enhances product spreadability. specialchem.com

| 2-Hexyldecyl isononanoate | C25H50O2 nih.gov | 382.66 | Provides a soft, smooth, non-greasy texture to the skin. ontosight.ai |

Mechanistic Studies of Hexyl Isononanoate in Advanced Formulations

Role as a Plasticizer in Polymer and Resin Systems

In polymer and resin systems, such as those found in hairsprays and nail polishes, hexyl isononanoate functions as a plasticizer. thegoodscentscompany.com Esters are commonly added to plastics and vinyl to impart flexibility and reduce brittleness. mcbconsulting.ch

Mechanisms of Brittleness Reduction and Flexibility Enhancement

The primary mechanism by which plasticizers like this compound enhance flexibility is by inserting themselves between the polymer chains. This spacing reduces the intermolecular forces between the chains, allowing them to move more freely relative to one another. The branched structure of the isononanoate chain and the presence of the hexyl group contribute to its effectiveness in creating this separation. This disruption of the rigid polymer network leads to a decrease in the glass transition temperature of the polymer, resulting in a more flexible and less brittle material. One of its isomers, 2-ethylthis compound, is specifically noted for its use as a resin plasticizer in hair styling products. thegoodscentscompany.com

Compatibility with Synthetic Ingredients

The efficacy of a plasticizer is also dependent on its compatibility with the polymer and other synthetic ingredients in the formulation. This compound exhibits good solubility in a variety of cosmetic ingredients, which is indicative of its broad compatibility. smolecule.com Its low viscosity and branched-chain structure contribute to its ability to integrate into different formulation types. thegoodscentscompany.comsmolecule.com This compatibility ensures that it can be easily incorporated into complex mixtures without phase separation, maintaining the stability and performance of the formulation. smolecule.com

Contributions to Formulation Rheology and Texture Modification

This compound plays a crucial role in defining the flow characteristics (rheology) and the feel of a formulation upon application. mcbconsulting.ch

Reduction of Tackiness in Complex Mixtures

A notable attribute of this compound is its ability to reduce the tackiness often associated with heavier oils and other ingredients in a formulation. thegoodscentscompany.com By incorporating this ester, formulators can achieve a more pleasant, non-sticky after-feel. googleapis.com Its isomer, ethylthis compound, is specifically mentioned as being useful in reducing tackiness in products like antiperspirant sticks. mcbconsulting.ch This effect is largely due to its low viscosity and branched molecular structure. thegoodscentscompany.com

Solubilizing Properties for Active Compounds in Multicomponent Systems

This compound functions as an effective solvent for a variety of lipophilic (oil-soluble) compounds within complex formulations. smolecule.comgoogleapis.com This is a critical function for the delivery and efficacy of active ingredients. smolecule.com Research indicates that it can improve the solubility of active compounds, leading to better stability and performance. smolecule.com For instance, it has been noted for its good solubilizing properties for UV filters in sun protection products. thegoodscentscompany.com This ability to dissolve other ingredients makes it a "formulator friendly" component in multicomponent systems. mcbconsulting.ch

Interactive Data Table: Properties of this compound and Related Esters

PropertyThis compoundEthylthis compoundGeneral Ester Characteristics
Primary Function Emollient, Plasticizer, Solvent smolecule.comEmollient, Plasticizer, Tackiness Reducer thegoodscentscompany.commcbconsulting.chPlasticizers, Emollients, Solvents mcbconsulting.ch
Key Sensory Attribute Smooth, velvety feel smolecule.comSoft, dry, non-oily feel thegoodscentscompany.comVaries, can be lightweight and non-greasy
Tackiness Reduction Yes smolecule.comYes mcbconsulting.chOften used for this purpose
Spreadability Fast-spreading thegoodscentscompany.comFast-spreadingGenerally good for low viscosity esters
Solubilizing Action Good for lipophilic compounds smolecule.comgoogleapis.comGood for UV filters thegoodscentscompany.comEffective for a range of lipophilic actives

Enhancing Dispersion and Stability of Formulated Actives

This compound plays a crucial role as a solvent, improving the dispersion and stability of active ingredients in a variety of cosmetic products, including makeup and sunscreen formulations. specialchem.com Its ability to dissolve and carry active compounds allows for better delivery and efficacy on the skin or hair. smolecule.com This is particularly valuable in sunscreen formulations where uniform distribution of UV filters is essential for effective protection. google.com

The branched-chain structure of isononanoate esters contributes to their low viscosity and excellent solubility, which in turn enhances the spreadability and sensory feel of formulations. smolecule.comnih.gov This allows for a more even application of the product, ensuring that the active ingredients are distributed uniformly across the target area. specialchem.com

Table 1: Impact of this compound on Formulation Stability

Formulation Parameter Effect of this compound Supporting Evidence
Dispersion of Actives Enhances uniform distribution of active ingredients. specialchem.comActs as an effective solvent for various cosmetic actives. smolecule.com
Stability of UV Filters Contributes to the stable dispersion of physical UV filters like titanium dioxide. google.comPrevents agglomeration and precipitation of inorganic sunscreen particles. cosmeticsandtoiletries.com
Product Texture Improves spreadability and provides a non-greasy feel. specialchem.comThe branched-chain structure leads to lower viscosity and better sensory properties. nih.gov

Comparative Solubility Studies (e.g., Branching Effects)

The solubility of active ingredients in the oil phase of an emulsion is a critical factor for the efficacy of many cosmetic products, especially sunscreens. mdpi.com The chemical structure of the emollient, including factors like chain branching, significantly influences this solubility. mdpi.comresearchgate.net

A study comparing the solubility of several UV filters in ethylhexyl pelargonate (a linear ester) and ethylthis compound (a branched ester) was conducted to understand the effect of branching. Both emollients share the same ethylhexyl group, making the branching of the nine-carbon aliphatic chain the primary structural difference. mdpi.comresearchgate.net The results indicated that the linear ester, ethylhexyl pelargonate, generally exhibited higher solubility for the tested UV filters (DHHB, BMDBM, BEMT, and EHT) compared to the branched ethylthis compound. mdpi.comresearchgate.net This suggests that in this specific comparison, the ramification of the carbon chain had a negative impact on the solubility of these particular UV filters. researchgate.net

Branched-chain esters, like this compound, are known to remain fluid over a wider temperature range and have lower melting and boiling points compared to their linear counterparts. nih.gov This property makes them less oily to the touch and gives them a higher spreading factor on the skin. nih.gov

Table 2: Comparative Solubility of UV Filters in Branched vs. Linear Esters

UV Filter Solubility in Ethylhexyl Pelargonate (linear) Solubility in Ethylthis compound (branched) Reference
DHHBHigherLower mdpi.com
BMDBMHigherLower mdpi.com
BEMTHigherLower mdpi.com
EHTHigherLower mdpi.com

Interactions with Other Formulation Components (e.g., silicones, ionic liquids)

The compatibility and interaction of this compound with other formulation ingredients, such as silicones and ionic liquids, are crucial for creating stable and effective cosmetic products.

Silicones: Isononyl isononanoate, a related branched-chain ester, is noted for its excellent compatibility with a variety of ingredients, including volatile silicones. specialchem.comatamanchemicals.com In some applications, it can even serve as a replacement for volatile silicones, for instance, in antiperspirants where it helps to reduce tackiness. specialchem.comatamanchemicals.com Cosmetic formulations often include a combination of esters like isononyl isononanoate and various silicone compounds to achieve desired sensory properties and performance. google.com For example, a foundation formulation might contain both isotridecyl isononanoate and various dimethicone-based silicones. happi.com

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and are being explored for various applications, including in cosmetic and pharmaceutical formulations. nih.govresearchgate.net Research into microemulsions for liquid chromatography has investigated replacing traditional oil phases with apolar ionic liquids like 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate. nih.gov While direct studies on the interaction between this compound and ionic liquids in cosmetic formulations are not extensively detailed in the provided results, the broader context of formulating with ILs suggests that the solubility and compatibility of all components are critical. nih.govresearchgate.net For instance, studies have examined the corrosion-inhibiting properties of 1-hexyl-3-methylimidazolium based ionic liquids, highlighting their surface activity and potential for self-aggregation, which could influence interactions with other non-polar components in a formulation. mdpi.com The use of ionic liquids in hair care compositions has also been explored, indicating their potential to interact with other components in complex formulations. google.com

Table 3: Compatibility and Interactions of Isononanoate Esters

Formulation Component Interaction/Compatibility with Isononanoate Esters Example Application Reference
Silicones Excellent compatibility with volatile silicones. Can act as a silicone replacement to reduce tackiness. specialchem.comatamanchemicals.comAntiperspirants, Foundations. specialchem.comhappi.com
Ionic Liquids Compatibility would depend on the specific structures of the ester and the ionic liquid. ILs are being studied as components in various formulations. nih.govresearchgate.netPotential for use in advanced dermal or hair care formulations. researchgate.netgoogle.com

Environmental Fate and Ecotoxicological Research of Branched Chain Esters

Biodegradability Studies of Isononanoate Esters

The biodegradability of an organic compound is a key indicator of its potential for environmental persistence. For isononanoate esters, which are widely used in consumer products, understanding their degradation in environmental compartments like water, soil, and sediment is essential. The primary mechanism for the environmental degradation of esters is hydrolysis, which breaks the ester bond to form the parent alcohol and carboxylic acid. esterchem.co.ukeuropa.eulabmanager.com This process can be biotic, mediated by microorganisms, or abiotic.

The environmental persistence of isononanoate esters is generally considered to be low. acme-hardesty.com Esters, as a class of chemicals, are susceptible to hydrolysis, which is a key degradation pathway in the environment. esterchem.co.ukechemi.com The metabolism of isononyl isononanoate, for instance, is initiated by the enzymatic hydrolysis of the ester bond, yielding isononyl alcohol and isononanoic acid. rsc.org The esterases that catalyze this reaction are widespread in most tissues and organs, and by extension, in the microbial populations in the environment. rsc.org

Several factors influence the rate and pathway of ester degradation in the environment. The hydrolysis of the ester bond is the principal degradation mechanism and is affected by chemical structure, and environmental conditions. esterchem.co.ukeuropa.eu

Chemical Structure: The structure of the ester, including the length and branching of the alkyl chains, plays a significant role. Esters with less complex structures and shorter carbon chains are generally more readily biodegradable. esterchem.co.uk The presence of bulky groups near the ester linkage can create steric hindrance, potentially slowing the rate of hydrolysis. europa.euavenalab.com Conversely, electron-withdrawing groups can increase the reactivity of the carbonyl carbon, accelerating hydrolysis. avenalab.com For branched-chain fatty acids, such as the isononanoic acid moiety in hexyl isononanoate, the degradation in mammalian systems, and likely in the environment, can follow different pathways (e.g., α- and β-oxidation) compared to straight-chain acids. ontosight.ai

Environmental Conditions: Abiotic factors such as pH, temperature, and the presence of water are crucial. Ester hydrolysis can be catalyzed by both acids and bases. labmanager.comfrontiersin.org An increase in temperature generally accelerates the hydrolysis reaction. europa.eulabmanager.com The availability of water is also a key factor, as it is a reactant in the hydrolysis process. esterchem.co.uk In the environment, microbial populations are the primary drivers of biotic degradation, and their activity is influenced by the availability of oxygen, nutrients, and the aforementioned physical parameters.

Assessment of Environmental Persistence

Aquatic Ecotoxicity Assessments

The assessment of aquatic ecotoxicity is a cornerstone of the environmental risk assessment of chemicals. It involves evaluating the potential for a substance to cause harm to aquatic organisms.

The environmental impact of esters is evaluated using a battery of standardized ecotoxicological tests on organisms representing different trophic levels of the aquatic ecosystem. These typically include: nih.gov

Acute and chronic toxicity to fish: Tests are performed on species like the rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

Acute and chronic toxicity to aquatic invertebrates: The water flea (Daphnia magna) is a standard model organism for these tests. avenalab.comnih.gov

Toxicity to algae: The growth inhibition of green algae species such as Chlamydomonas reinhardtii or Pseudokirchneriella subcapitata is measured. nih.gov

Toxicity to bacteria: The luminescence inhibition of the marine bacterium Vibrio fischeri is a common endpoint. nih.gov

These tests are often conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The results are typically expressed as an EC50 (the concentration causing an effect in 50% of the test population) or a NOEC (No Observed Effect Concentration). avenalab.comnih.gov Life Cycle Assessment (LCA) is another methodology used to evaluate the broader environmental footprint of a product containing these esters, from raw material extraction to disposal. mdpi.com

Direct ecotoxicological data for this compound is limited in publicly accessible literature. Therefore, a comparative approach using data from structurally similar branched-chain esters is necessary to infer its potential environmental effects.

Studies on other ester series, such as levulinate and phthalate (B1215562) esters, have shown that aquatic toxicity can be related to the length of the alkyl chain. For levulinate esters, a general trend of increasing aquatic toxicity with an increase in the alkyl chain length has been observed. nih.gov Similarly, for some phthalate esters, toxicity has been found to increase with increasing alkyl chain length up to a certain point. frontiersin.orgjst.go.jp

The table below presents ecotoxicity data for some isononanoate esters, which can serve as analogues for this compound.

SubstanceOrganismEndpointValue (mg/L)Reference
Cetearyl IsononanoateDaphnia magna (Water Flea)NOEC (21 days)≥ 10 avenalab.com
2-Ethylthis compoundFishLC50No data available echemi.com
2-Ethylthis compoundDaphnia and other aquatic invertebratesEC50No data available echemi.com
2-Ethylthis compoundAlgaeEC50No data available echemi.com

The available data for Cetearyl Isononanoate suggests a low level of toxicity to aquatic invertebrates. avenalab.com However, the significant data gaps for 2-Ethylthis compound highlight the need for more comprehensive testing to fully characterize the ecotoxicological profile of this class of esters. echemi.com

Methodologies for Evaluating Environmental Impact

Strategies for Sustainable Chemical Management in the Context of Ester Production

Sustainable chemical management aims to minimize the environmental impact of chemical production and use throughout the entire lifecycle. For ester production, this involves several key strategies.

One major focus is on the development of "green chemistry" processes for ester synthesis. rsc.org Traditional esterification often uses strong acid catalysts and requires significant energy input. labmanager.com Innovations in this area include the development of novel catalysts, such as those based on noble metals, that can operate under milder conditions and use more environmentally friendly oxidants like molecular oxygen. labmanager.com The use of enzymatic catalysts (lipases) in solvent-free systems is another promising green alternative. frontiersin.org

The sourcing of raw materials is another critical aspect. Utilizing renewable feedstocks, such as bio-based alcohols and carboxylic acids derived from plant oils or fermentation processes, can significantly reduce the carbon footprint compared to fossil fuel-based starting materials. labmanager.comacme-hardesty.com

Furthermore, chemical manufacturers are increasingly adopting broader sustainability initiatives. This includes implementing energy-efficient technologies, utilizing renewable energy sources like solar power in production facilities, and maintaining comprehensive greenhouse gas inventories to track and reduce emissions. esterchem.co.uk These strategies not only reduce the environmental impact of ester production but can also lead to improved operational efficiency and cost savings. labmanager.com The principles of a circular economy, including the potential for recycling and reuse of materials, are also being explored to enhance the sustainability of the chemical industry.

Development of More Biodegradable Alternatives

The development of more environmentally friendly alternatives to persistent chemical compounds is a key goal in green chemistry. For branched-chain esters, research is focused on creating new formulations that retain desirable functional properties while exhibiting enhanced biodegradability.

One approach is the enzymatic synthesis of new branched-chain esters using biocatalysts like lipases. mdpi.com This method is considered a more sustainable and environmentally friendly process as it can be conducted without high energy consumption and can utilize natural raw materials. mdpi.com For example, the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate, a branched-chain ester, has been successfully demonstrated using an immobilized lipase (B570770) in a solvent-free medium. mdpi.com Such biocatalytic processes are being explored for the production of various branched-chain esters with potential applications in cosmetics and other industries. mdpi.com

Another strategy involves modifying the chemical structure of the esters to improve their biodegradability. While branched-chain esters generally exhibit good properties at low temperatures, certain structural features can impact their environmental breakdown. mdpi.com For instance, the presence of quaternary carbons can drastically lower the biodegradation of polyol esters. google.com Therefore, the development of biodegradable synthetic ester base stocks often involves using branched oxo acids with limited branching at the α-carbon and a low percentage of quaternary carbons. google.com

Research has also explored the use of fatty acids from renewable sources like vegetable oils and animal fats to create biodegradable esters. ontosight.aiusda.gov These fatty acid esters, including those with branched chains, are often more biodegradable than their petroleum-based counterparts. ontosight.aiusda.gov For instance, fatty acids, tallow, 2-ethylhexyl esters are promoted as biodegradable alternatives for use in lubricants and personal care products. ontosight.ai The properties of these bio-based esters, such as their melting points and oxidative stability, are crucial for their application as replacements for less environmentally friendly materials. usda.govresearchgate.net

The following table summarizes different approaches to developing biodegradable alternatives for branched-chain esters:

ApproachDescriptionExample(s)Key Advantages
Biocatalytic Synthesis Use of enzymes like lipases to produce esters from natural raw materials.Synthesis of 2-ethylhexyl 2-methylhexanoate using immobilized lipase. mdpi.comEnvironmentally friendly, lower energy consumption. mdpi.com
Structural Modification Altering the chemical structure to enhance biodegradability.Avoiding quaternary carbons in polyol esters. google.comImproved environmental breakdown. google.com
Use of Renewable Feedstocks Esterification of fatty acids from vegetable oils or animal fats.Fatty acids, tallow, 2-ethylhexyl esters as lubricant base oils. ontosight.aiRenewable source, often enhanced biodegradability. ontosight.aiusda.gov

Responsible Disposal Protocols and Waste Minimization

The responsible management of chemical waste, including branched-chain esters, is crucial to prevent environmental contamination. This involves implementing proper disposal protocols and prioritizing waste minimization through recycling and reuse.

For many industrial chemicals, specific guidelines for disposal are provided in Safety Data Sheets (SDS). tidjma.tn These documents contain information on hazards, first-aid measures, and appropriate disposal methods. tidjma.tn For chemical waste generated in laboratory or industrial settings, it is often necessary to follow specific procedures, which may include neutralization of acidic or basic components before disposal. wisc.edu

Waste minimization is a key aspect of sustainable chemical management. This can be achieved by finding beneficial reuse applications for surplus or byproduct chemicals. altiras.com Chemical recycling services can recover and repurpose various types of chemical waste, including esters, solvents, and acids. altiras.com These services help companies reduce disposal costs, comply with environmental regulations, and participate in a circular economy. altiras.com For instance, solvent recycling can be performed on-site using mobile units or off-site at dedicated facilities for more advanced purification. altiras.com

The management of hazardous waste is regulated by environmental agencies to ensure safe disposal. ontosight.ai Proper waste management practices for chemical waste include recycling, neutralization, and secure landfill disposal to mitigate the risks of soil and water contamination. ontosight.ai

Key aspects of responsible disposal and waste minimization for esters are outlined below:

Protocol/StrategyDescriptionRegulatory Context/Implementation
Adherence to Safety Data Sheets (SDS) Following the disposal guidelines provided by the chemical manufacturer. tidjma.tnA standard practice for laboratory and industrial chemical handling. tidjma.tn
Neutralization Treating acidic or basic chemical waste to render it less hazardous before disposal. wisc.eduOften a required step for aqueous waste disposal in institutional and industrial settings. wisc.edu
Chemical Recycling and Reuse Recovering and repurposing surplus or byproduct chemicals to reduce waste. altiras.comSupported by environmental regulations promoting a circular economy. altiras.com
Secure Landfill Disposal Disposing of hazardous waste in specially designed landfills to prevent environmental contamination. ontosight.aiRegulated by environmental protection agencies to ensure safe handling of hazardous materials. ontosight.ai

Advanced Monitoring and Mitigation Technologies for Environmental Contamination

Technological advancements have led to the development of sophisticated tools for monitoring and mitigating environmental pollution from chemical contaminants. These technologies offer greater speed, accuracy, and efficiency in detecting and managing the environmental presence of substances like branched-chain esters.

Application of Nanotechnology in Pollution Detection

Nanotechnology offers innovative solutions for the detection of environmental pollutants at very low concentrations. Nanomaterials, due to their high surface-area-to-volume ratio and unique properties, can be used to create highly sensitive and selective sensors. jchr.org

Various nanostructured materials have been explored for their use in sensors for detecting different compounds in water. For example, carbon nanotubes (CNTs) have been functionalized to create electrochemical sensors for the trace analysis of organic compounds. Multi-walled carbon nanotubes have also been used as a solid-phase extraction adsorbent for the determination of various organic pollutants, including some esters, in water samples. ascelibrary.org

Nanoparticle-based sensors can be designed to detect specific contaminants. jchr.orgmdpi.com For instance, silver nanoparticle array membranes can serve as flow-through Raman scattering sensors for monitoring water quality. The functionalization of nanomaterials with chemical groups that can specifically trap target contaminants enhances their detection capabilities. researchgate.net

The table below highlights some applications of nanotechnology in pollution detection:

NanomaterialApplication in DetectionPrinciple of Operation
Carbon Nanotubes (CNTs) Electrochemical sensors for organic compounds; solid-phase extraction of pollutants. ascelibrary.orgHigh surface area and electrical conductivity allow for sensitive detection and efficient extraction.
Silver Nanoparticles (AgNPs) Flow-through Raman scattering sensors for water quality monitoring. Surface-enhanced Raman scattering (SERS) effect amplifies the signal of pollutants.
Functionalized Nanomaterials Sensors designed to trap specific target contaminants. researchgate.netSurface modifications create specific binding sites for the pollutant of interest. researchgate.net

Role of Artificial Intelligence and IoT in Environmental Monitoring

Key contributions of AI and IoT to environmental monitoring are summarized below:

TechnologyRole in Environmental MonitoringKey Benefits
Artificial Intelligence (AI) / Machine Learning (ML) Analyzes large datasets from sensors to identify patterns, trends, and anomalies; predicts pollution events. spectroscopyonline.comfrontiersin.orgEnhanced speed and accuracy of detection; predictive capabilities for proactive management. spectroscopyonline.comwaterandwastewater.com
Internet of Things (IoT) Connects networks of smart sensors for continuous, real-time data collection over wide areas. waterandwastewater.comComprehensive and real-time view of environmental conditions; enables rapid response to pollution events. waterandwastewater.com
Integrated AI-IoT Systems Creates smart monitoring systems that can detect, analyze, and respond to pollution in real-time. spectroscopyonline.comresearchgate.netAutomated and responsive environmental management; improved efficiency in monitoring and mitigation. spectroscopyonline.comfrontiersin.org

Derivatives and Analogues of Hexyl Isononanoate in Chemical Research

Structural Classification and Nomenclature of Isononanoate Esters

Isononanoate esters are a class of organic compounds that are esters of isononanoic acid. Isononanoic acid itself is a branched-chain saturated fatty acid with the chemical formula C9H18O2. gokemi.com The term "isononanoic" indicates a mixture of isomers of nonanoic acid, with 3,5,5-trimethylhexanoic acid being a primary component. nih.govatamankimya.com

The nomenclature of isononanoate esters follows the standard IUPAC system for esters. The name is derived from the alcohol and the carboxylic acid from which it is formed. The first part of the name comes from the alkyl group of the alcohol, and the second part is derived from the carboxylate group of the isononanoic acid, with the "-oic acid" suffix being replaced by "-oate". For example, in hexyl isononanoate, "hexyl" refers to the six-carbon alkyl group from hexanol, and "isononanoate" refers to the ester of isononanoic acid.

The structural classification of these esters is based on the nature of the alcohol moiety and the isomeric form of the isononanoic acid. The branching in both the alcohol and the acid components of the ester plays a crucial role in determining its physical and chemical properties. nih.gov This branching influences factors such as viscosity, spreadability, and solvency, which are critical for their application as emollients. aston-chemicals.comcosmeticsbusiness.com

Isononanoate esters can be broadly categorized as follows:

Simple Alkyl Isononanoates: These are formed from the reaction of isononanoic acid with a simple alcohol (e.g., ethylthis compound, isononyl isononanoate).

Polyol Isononanoates: These are esters formed from isononanoic acid and polyols (alcohols with multiple hydroxyl groups) such as neopentyl glycol, trimethylolpropane, or pentaerythritol (B129877). google.com

Mixed Esters: These are complex esters where isononanoic acid is esterified along with other carboxylic acids to a polyol. ontosight.aiontosight.ai

The table below provides a summary of the nomenclature for several common isononanoate esters.

Ester Name Alcohol Component Acid Component Chemical Formula
Ethylthis compound2-EthylhexanolIsononanoic AcidC17H34O2
Isononyl IsononanoateIsononyl AlcoholIsononanoic AcidC18H36O2
Cetearyl IsononanoateCetearyl AlcoholIsononanoic AcidC25H50O2
Tridecyl IsononanoateTridecyl AlcoholIsononanoic AcidC22H44O2

Synthesis and Characterization of Related Branched-Chain Esters

The synthesis of branched-chain esters, including derivatives and analogues of this compound, is typically achieved through esterification. This process involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. google.comcir-safety.org The characterization of these esters is essential to confirm their structure and purity and to understand their physicochemical properties.

Ethylthis compound is a widely used emollient ester in cosmetic formulations. paulaschoice.frspecialchem.com It is synthesized by the esterification of isononanoic acid with 2-ethylhexanol. specialchem.com The reaction is typically catalyzed by an acid catalyst, such as p-toluenesulfonic acid, and is carried out under controlled temperature and pressure to drive the reaction towards the formation of the ester. google.comspecialchem.com

The isomers of ethylthis compound arise from the different isomeric forms of isononanoic acid, which is a mixture of branched C9 carboxylic acids. google.com The most common isomer is 3,5,5-trimethylhexanoic acid. nih.gov The presence of these isomers can influence the physical properties of the final product, such as its viscosity and feel on the skin. aston-chemicals.com

Characterization of ethylthis compound and its isomers is performed using various analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the different isomers present in the mixture.

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure of the isomers.

A study on the physicochemical properties of emollient esters showed that the branched nature of ethylthis compound contributes to its light, non-greasy feel and good spreadability on the skin. paulaschoice.frspecialchem.com

Isononyl isononanoate is another important branched-chain ester used extensively in the cosmetics industry. specialchem.comontosight.aiwpachem.com It is synthesized by the esterification of isononyl alcohol with isononanoic acid. google.comatamanchemicals.comtiiips.com Similar to ethylthis compound, the reaction is typically acid-catalyzed. tiiips.com The "isononyl" designation for both the alcohol and the acid components indicates that they are complex mixtures of branched C9 isomers. ontosight.aitiiips.com

The synthesis process involves heating the reactants with a catalyst and removing the water produced to drive the reaction to completion. tiiips.compatsnap.com The crude product is then purified, often by distillation, to remove unreacted starting materials and byproducts. google.comtiiips.com

Other alkyl isononanoates, such as cetearyl isononanoate and tridecyl isononanoate, are synthesized using a similar esterification process with the corresponding long-chain fatty alcohols. specialchem.comnih.gov The choice of alcohol determines the final properties of the ester, such as its molecular weight, viscosity, and occlusivity.

The table below summarizes some of the key properties of these alkyl isononanoates.

Ester Molecular Formula Key Properties Primary Use
Isononyl IsononanoateC18H36O2Low viscosity, good solubility, velvety feel. specialchem.comtiiips.comEmollient, texture enhancer. specialchem.comwpachem.com
Cetearyl IsononanoateC25H50O2Excellent emollient, low viscosity. specialchem.comSkin and hair conditioning. specialchem.com
Tridecyl IsononanoateC22H44O2-Emollient.

Isononanoic acid serves as a versatile building block for the synthesis of a wide range of branched fatty acid esters. gokemi.comatamankimya.com These esters are not limited to simple alkyl esters but also include more complex structures involving polyols. google.comontosight.ai For example, isononanoic acid can be esterified with polyols like neopentyl glycol, trimethylolpropane, and pentaerythritol to produce lubricants and plasticizers. google.com

The synthesis of these esters follows the general principles of esterification, but the stoichiometry and reaction conditions are adjusted based on the number of hydroxyl groups in the polyol. The resulting esters have multiple ester linkages and a more complex, branched structure.

Mixed esters can also be synthesized by reacting a polyol with a mixture of isononanoic acid and other carboxylic acids, such as heptanoic acid or valeric acid. ontosight.aiontosight.ai This allows for the fine-tuning of the final product's properties to meet specific application requirements. These complex esters find use not only in cosmetics but also in industrial applications like lubricants and plastics. ontosight.ai

Isononyl Isononanoate and Other Alkyl Isononanoates

Comparative Research on Functional Properties of Isononanoate Analogues

Comparative studies on the functional properties of isononanoate analogues are crucial for understanding how their chemical structure influences their performance, particularly as emollients in cosmetic formulations. nih.govcosmeticsbusiness.com

The relationship between the chemical structure of an emollient ester and its functional properties, such as skin feel, spreadability, and moisturizing effects, is a key area of research. aston-chemicals.comcosmeticsbusiness.comtechniques-ingenieur.frmdpi.com For isononanoate esters, the degree and position of branching in both the alcohol and acid moieties are critical determinants of their performance. nih.gov

Key structural features and their impact on function:

Branching: Increased branching in the alkyl chains generally leads to lower viscosity and a lighter, less greasy skin feel. aston-chemicals.com It also enhances the spreadability of the ester on the skin.

Molecular Weight: Esters with lower molecular weights tend to have lower viscosity and higher spreadability, resulting in a lighter feel. aston-chemicals.com As the molecular weight increases, the esters become more viscous and occlusive, providing a heavier, more moisturizing effect. aston-chemicals.commdpi.com

Ester Linkage: The ester group itself contributes to the polarity of the molecule, which affects its solubility and interaction with other cosmetic ingredients.

A comparison between Isononyl Isononanoate (18 carbons) and Isotridecyl Isononanoate (22 carbons) illustrates the effect of molecular weight. Despite having similar structures, the small difference of four carbons results in a noticeable difference in skin feel, with the latter feeling heavier. aston-chemicals.com

Research has shown that by carefully selecting the alcohol and carboxylic acid components, it is possible to design emollient esters with specific sensory profiles. nih.govcosmeticsbusiness.com For instance, short, branched-chain esters are often used to create light, fast-spreading formulations, while longer-chain, more linear esters are used for richer, more occlusive creams. mdpi.com

The table below presents a qualitative comparison of the functional properties of different types of emollient esters.

Ester Type Typical Structure Viscosity Spreadability Skin Feel
Short-chain, branchede.g., Ethylthis compoundLowHighLight, non-greasy
Long-chain, branchede.g., Isononyl IsononanoateLow to MediumMedium to HighVelvety, soft
Long-chain, lineare.g., Cetearyl IsononanoateMedium to HighMediumRich, moisturizing

This understanding of structure-function relationships allows formulators to select the most appropriate emollient ester to achieve the desired texture, feel, and performance in a cosmetic product. nih.govaston-chemicals.comcosmeticsbusiness.com

Impact of Chain Branching on Molecular Behavior

The branched structure of isononanoate esters, such as this compound, plays a crucial role in determining their physical and chemical properties, distinguishing them from their straight-chain counterparts. This branching significantly influences molecular behavior, particularly solubility and physical state.

Research indicates that the introduction of branched alkyl side chains is a widely used strategy to enhance the solubility of molecules in certain solvents. acs.org The branching disrupts the regular packing of molecules, which reduces intermolecular interactions and can suppress strong aggregation and crystallization. acs.org This effect generally leads to a lower melting point compared to straight-chain esters, which is advantageous for applications requiring fluidity at low temperatures. iastate.eduontosight.ai

The impact on solubility is nuanced and depends on the solvent system. Studies on prodrugs have shown that branched-chain esters exhibit lower solubility in aqueous buffers but higher solubility in mineral oil when compared to their straight-chain isomers. nih.gov This suggests that branching increases lipophilicity. The steric hindrance provided by the branched chains can also improve the hydrolytic stability of the ester bond, a valuable property in many formulations. aston-chemicals.com In the field of materials science, alkyl chain engineering, including branching, is essential for optimizing the solubility of organic semiconductors for solution-based processing of electronic devices like organic solar cells and thin-film transistors. acs.orgrsc.org The steric repulsion between adjacent branched chains can force parts of the molecule to twist, further increasing solubility in organic solvents. leigroup.cn

However, the effect of branching is not always straightforward. For instance, in the context of ionic liquids, the branching of an alkyl chain was found to decrease the solubility of water in the ionic liquid, while simultaneously increasing the solubility of the ionic liquid in water. science.gov Furthermore, research into the adipose tissue of toothed whales has associated the presence of short branched-chain fatty acids with a significant increase in nitrogen (N2) solubility. biologists.com

Future Directions in the Design of Novel Isononanoate Derivatives

The unique properties imparted by the isononanoate structure are driving future research and development into novel derivatives with tailored functionalities for a range of advanced applications.

A significant future direction lies in "green chemistry" and sustainable synthesis methods. The use of biocatalysts, such as immobilized lipases, for the solvent-free synthesis of branched-chain esters is a promising area. nih.gov This approach not only offers an environmentally friendly alternative to traditional chemical synthesis but also allows for the production of highly specific ester structures under mild conditions. nih.gov

There is also a growing interest in using renewable feedstocks for creating novel branched esters. For example, research has shown the potential of chemically modifying non-traditional seed oils to produce acylated branched mono and polyol esters. researchgate.net These derivatives have shown promise as biodegradable, multi-viscosity grade lubricant base stocks that could replace mineral oil-based products in industrial applications. researchgate.net

Furthermore, the field of materials science and electronics presents exciting opportunities for novel isononanoate derivatives. The concept of "alkyl-side-chain engineering" is being explored to create materials with optimized properties for organic electronics. acs.org By carefully designing branched ester side chains, researchers aim to fine-tune the solubility, crystallinity, and charge-transport properties of donor-acceptor polymers for use in organic thin-film transistors and solar cells. acs.orgrsc.org The goal is to balance the trade-offs between material processability and electronic performance to create next-generation flexible electronics. acs.org

The continued exploration of structure-property relationships will enable the rational design of new isononanoate derivatives with precisely controlled characteristics, opening up new applications in pharmaceuticals, advanced lubricants, and high-performance polymers.

Conclusion and Future Research Trajectories

Synthesis and Analytical Advancements in Hexyl Isononanoate Chemistry

Future research in the synthesis of this compound and other branched-chain esters is likely to focus on greener and more efficient catalytic systems. The development of novel catalysts, including biocatalysts like immobilized lipases, presents a promising avenue for more sustainable production methods. nih.govmdpi.com These enzymatic processes can operate under milder conditions and often lead to higher purity products with fewer byproducts. nih.gov Advances in analytical techniques will continue to be critical for characterizing these complex esters and ensuring they meet stringent quality standards. Techniques like multidimensional gas chromatography and advanced mass spectrometry methods will likely play a more significant role in detailed structural elucidation and impurity profiling. aesan.gob.es

Emerging Mechanistic Insights and Formulation Applications

Understanding the mechanistic interactions of this compound in various formulations is key to optimizing its performance. Its branched structure contributes to a low viscosity and excellent solubility, making it a valuable component in creating lightweight and non-greasy formulations. smolecule.com Research has shown that branched-chain esters can enhance the solubility of other active ingredients, potentially improving their efficacy. mdpi.com Future studies will likely focus on elucidating the specific interactions between this compound and other formulation components at a molecular level. This could involve computational modeling and advanced spectroscopic techniques to understand how it affects product stability, texture, and the delivery of active ingredients. smolecule.com

Environmental Stewardship and Sustainable Development in Ester Chemistry

The chemical industry is increasingly focused on sustainable practices, and ester chemistry is no exception. atamanchemicals.com A major trend is the move towards using renewable feedstocks and developing greener production processes. numberanalytics.com This includes the use of bio-based alcohols and carboxylic acids for ester synthesis. The development of biocatalytic processes, which are more environmentally friendly than traditional chemical methods, is a key area of research. nih.govsophim.com Furthermore, there is a growing emphasis on producing biodegradable esters to minimize their environmental impact. ontosight.ai The principles of green chemistry, such as atom economy and the use of safer solvents, are becoming integral to the synthesis of esters. labmanager.comjove.com Research into aerosol-based esterification, which can proceed without heat or catalyst, represents an innovative approach to green ester synthesis. digitellinc.com

Interdisciplinary Research Opportunities in Branched-Chain Ester Science

The study of branched-chain esters like this compound offers numerous opportunities for interdisciplinary research. Collaboration between chemists, chemical engineers, and material scientists is essential for developing new synthesis methods and innovative applications. acs.org There is also significant potential for research at the intersection of microbiology and chemical engineering to develop microbial fermentation processes for producing the precursor acids and alcohols from renewable resources. nih.gov This could lead to fully bio-based production routes for branched-chain esters. Furthermore, collaborations with formulation scientists in industries such as cosmetics and lubricants will be crucial for tailoring the properties of these esters to specific applications. ontosight.aieinpresswire.com

Q & A

Basic: What methodologies are recommended for identifying hexyl isononanoate in complex formulations?

To confirm the presence and purity of this compound in formulations, researchers should employ gas chromatography-mass spectrometry (GC-MS) paired with retention index matching. Structural validation can be achieved via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze ester linkages and branching patterns . For quantification, calibrate using certified reference standards (CAS 42131-25-9 for structural analogs) and validate results against spectral libraries (e.g., NIST). Ensure solvent compatibility to avoid interference with ester peaks .

Basic: What experimental protocols are used to assess dermal sensitization of this compound in human models?

The human maximization test (HMT) is the gold standard, adapted from studies on structurally similar esters (e.g., isononyl isononanoate). Key steps:

  • Induction phase : Apply 0.05 mL of this compound (at 5–12% in petrolatum) under occlusive patches for 48 hours, preceded by 24-hour sodium lauryl sulfate (SLS) irritation .
  • Challenge phase : After a 10-day rest, reapply to a new site, scoring reactions at 48/72 hours using the FDA’s 0–3 scale (0: no reaction; 3: severe erythema/edema) .
  • Sample size : ≥25 volunteers (mixed demographics) to account for inter-individual variability .

Table 1 : HMT Parameters for Esters (Adapted from )

Ester TestedConcentrationSample SizeSensitization Rate
Cetearyl isononanoate1.5%250%
Isononyl isononanoate24.66%260%
This compound*5–12% (proposed)≥25Pending validation

Advanced: How do metabolic pathways of this compound influence its biocompatibility in epidermal studies?

This compound undergoes esterase-mediated hydrolysis in the stratum corneum, releasing isononanoic acid and hexanol. Researchers must:

  • Quantify hydrolysis products via LC-MS/MS in ex vivo skin models .
  • Assess cytotoxicity of metabolites using HaCaT keratinocyte assays (MTT/propidium iodide) .
  • Compare metabolic rates across skin types (e.g., aged vs. young donors) to identify demographic-specific risks .

Note : Branched-chain alcohols (e.g., hexanol) may exhibit higher irritation potential than linear analogs, necessitating dose-response analyses .

Advanced: How should researchers resolve contradictions in toxicity data across studies?

Contradictions often arise from variations in test concentrations , vehicle selection , or model systems . Mitigation strategies:

  • Meta-analysis : Pool data from studies using identical protocols (e.g., OECD TG 429 for skin sensitization) .
  • Vehicle controls : Compare this compound dissolved in petrolatum vs. ethanol, as solvent polarity affects penetration .
  • In vitro-in vivo correlation (IVIVC) : Validate murine local lymph node assay (LLNA) results against HMT outcomes to address species-specific disparities .

Advanced: What spectroscopic techniques are optimal for characterizing this compound’s stability under UV exposure?

  • Fourier-transform infrared (FTIR) spectroscopy : Monitor ester carbonyl peak (1740–1720 cm⁻¹) for degradation (e.g., oxidation to carboxylic acids) .
  • Accelerated UV stability testing : Expose samples to 310 nm UVA (1.5 J/cm²) and track spectral shifts over 72 hours .
  • Data interpretation : Use principal component analysis (PCA) to distinguish photodegradation products from baseline noise .

Basic: What role does this compound play in experimental dermatological formulations?

This compound primarily functions as a non-occlusive emollient in research-grade formulations. Key considerations:

  • Formulation compatibility : Test miscibility with silicones (e.g., cyclomethicone) and lipid-based actives (e.g., ceramides) via phase diagrams .
  • Concentration thresholds : Use ≤10% in leave-on products to balance spreadability and sensory attributes (per industry survey data) .
  • Comparative studies : Benchmark against isopropyl palmitate for moisturization efficacy using in vivo corneometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.